molecular formula C9H7N3O2 B8731305 3-(2H-1,2,3-triazol-2-yl)Benzoic acid

3-(2H-1,2,3-triazol-2-yl)Benzoic acid

Cat. No.: B8731305
M. Wt: 189.17 g/mol
InChI Key: ZOOGHLMMLTWKGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2H-1,2,3-Triazol-2-yl)Benzoic Acid (CAS 90556-58-4) is a high-value chemical building block of significant interest in modern medicinal chemistry and drug discovery. This compound features a benzoic acid scaffold substituted at the meta position with a 1,2,3-triazole ring, a privileged pharmacophore known for its metabolic stability and ability to engage in hydrogen bonding and dipole-dipole interactions with biological targets . The molecular formula is C9H7N3O2 and it has a molecular weight of 189.17 g/mol . Its canonical SMILES representation is C1=CC(=CC(=C1)N2N=CC=N2)C(=O)O . The primary research application of this compound is as a key synthetic intermediate in the development of novel therapeutic agents. Specifically, derivatives of (1,2,3-triazol-2-yl)benzoic acid are prominently featured in patent literature as core scaffolds for the development of orexin receptor antagonists . These antagonists are investigated for the treatment of neurological conditions such as insomnia, with closely related analogues like 5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid being a documented synthetic precursor to Suvorexant, an FDA-approved insomnia therapeutic . Furthermore, the 1,2,3-triazole moiety is extensively utilized in drug discovery for its wide range of pharmacological properties, including anti-bacterial and anti-inflammatory activities . Incorporating this functional group into molecular structures is a established strategy to enhance polarity and improve water solubility, while its rigid, planar structure facilitates strong binding to various enzymes and receptors . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can leverage this compound to synthesize novel molecules for screening against biological targets, particularly in central nervous system (CNS) and anti-infective drug discovery programs.

Properties

Molecular Formula

C9H7N3O2

Molecular Weight

189.17 g/mol

IUPAC Name

3-(triazol-2-yl)benzoic acid

InChI

InChI=1S/C9H7N3O2/c13-9(14)7-2-1-3-8(6-7)12-10-4-5-11-12/h1-6H,(H,13,14)

InChI Key

ZOOGHLMMLTWKGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N2N=CC=N2)C(=O)O

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Development

3-(2H-1,2,3-triazol-2-yl)benzoic acid serves as a crucial intermediate in the synthesis of novel pharmaceutical agents. Its derivatives have been explored for their potential as:

  • Anti-cancer agents : Research indicates that triazole-containing compounds can inhibit cancer cell proliferation and induce apoptosis. The triazole ring enhances binding affinity to biological targets due to its ability to form hydrogen bonds .
  • Anti-inflammatory drugs : The compound has been incorporated into drug formulations aimed at reducing inflammation. Its structural features allow for modifications that improve therapeutic efficacy while minimizing side effects .

Case Study: Orexin Receptor Antagonists

A notable application involves the synthesis of orexin receptor antagonists, which are being studied for their role in sleep disorders. The compound has been utilized to create derivatives that selectively target orexin receptors, demonstrating its importance in developing treatments for conditions like insomnia .

Agricultural Chemistry

In the realm of agricultural chemistry, this compound is employed in the formulation of agrochemicals:

  • Fungicides and Herbicides : Its derivatives have shown effectiveness in controlling fungal diseases and weed growth while maintaining environmental safety. The triazole group contributes to the compound's bioactivity against various pests and pathogens .

Material Science

The compound is also significant in material science:

  • Advanced Materials : It is used in synthesizing polymers and coatings with enhanced durability and resistance to degradation. The incorporation of triazole groups into polymer matrices improves thermal stability and mechanical properties .

Material Properties Comparison

PropertyThis compoundDerivative A (e.g., Methyl-substituted)Derivative B (e.g., Amino-substituted)
Thermal StabilityModerateHighModerate
Mechanical StrengthGoodEnhancedVariable
Chemical ResistanceModerateHighModerate

Biochemical Research

In biochemical research, this compound is utilized as a probe in various assays:

  • Enzyme Activity Studies : It aids in understanding enzyme mechanisms and interactions with substrates. Researchers have employed this compound to study the kinetics of enzyme-catalyzed reactions, providing insights into metabolic pathways .

Research Findings

Several studies highlight the compound's role in probing enzyme activity:

  • A study demonstrated that modifications on the triazole moiety significantly influence enzyme inhibition profiles, showcasing its versatility as a biochemical probe .

Comparison with Similar Compounds

Substituent Position and Regiochemistry

The position of the triazole ring and substituents on the benzoic acid backbone critically influence physicochemical and biological properties. Key analogs include:

Compound Name Substituent Position Triazole Isomer Key Features Reference
2-(2H-1,2,3-Triazol-2-yl)benzoic acid Ortho (C2) 2H Higher solubility in polar solvents due to proximity of COOH and triazole.
5-Methyl-2-(2H-triazol-2-yl)benzoic acid Ortho (C2), C5 methyl 2H Methyl group enhances lipophilicity; used in synthetic intermediates.
5-Methoxy-2-(2H-triazol-2-yl)benzoic acid Ortho (C2), C5 methoxy 2H Methoxy group reduces acidity (pKa shift) and improves membrane permeability.
4-Fluoro-2-(2H-triazol-2-yl)benzoic acid Ortho (C2), C4 fluoro 2H Fluorine increases electronegativity, enhancing binding to hydrophobic pockets.
3-Methyl-4-(2H-triazol-2-yl)benzoic acid Meta (C3 methyl), C4 2H Steric effects from methyl group may hinder rotational freedom.

Regioselectivity Notes:

  • The 2H-triazole isomer (vs. 1H) is typically favored in Ullmann couplings due to steric and electronic factors .
  • Ortho-substituted analogs (e.g., C2 triazole) exhibit stronger intramolecular hydrogen bonding between COOH and triazole, reducing solubility in acidic conditions .

Physicochemical Properties

  • Acidity : Electron-withdrawing groups (e.g., -F, -COOH) lower pKa. Methoxy groups (electron-donating) increase pKa compared to unsubstituted analogs .
  • Solubility : Ortho-substituted derivatives show reduced aqueous solubility due to intramolecular H-bonding, while meta-substituted analogs (e.g., 3-methyl-4-triazole) are more lipophilic .

Preparation Methods

Copper-Based Catalysts

Copper catalysts dominate triazole coupling reactions due to their efficacy in mediating Ullmann-type couplings. Comparative studies highlight:

  • CuI : Higher activity at lower temperatures (50–80°C) but necessitates ligands like DMCDA for selectivity.

  • Cu₂O : Superior for large-scale reactions, offering reduced metal leaching and easier recovery.

Table 1: Catalytic Performance in Triazole Coupling

CatalystLigandSolventTemp (°C)Yield (%)Regioselectivity (N2:N1)
CuIDMCDADioxane1108498.6:1.4
Cu₂ONoneMeCN907897:3
CuL-ProlineDMF1007295:5

Solvent Effects

Solvent polarity significantly impacts reaction efficiency:

  • Dioxane/DMF : High boiling points facilitate reflux but may complicate purification.

  • MeCN : Lower toxicity and easier removal post-reaction, preferred for industrial scale.

Purification and Crystallization Techniques

Potassium Salt Precipitation

Acidifying the reaction mixture precipitates the crude product, which is then converted to its potassium salt by treatment with KOH. The potassium salt of 3-(2H-triazol-2-yl)benzoic acid exhibits low solubility in dioxane, enabling isolation via filtration. This step enhances regioselectivity by excluding N1-isomers, which remain in the mother liquor.

Example Protocol:

  • Acidify reaction mixture with HCl (pH 2–3).

  • Extract with TBME, discard aqueous layer.

  • Treat organic layer with 1N NaOH to form potassium salt.

  • Precipitate salt by cooling, filter, and dry.

Crystallization from Ethyl Acetate

Recrystallization from ethyl acetate yields high-purity (>99%) crystalline product. Differential scanning calorimetry (DSC) of the 3-isomer shows a melting point of 215–220°C, consistent with ortho analogs.

Challenges and Limitations

Regioisomeric Contamination

Even with optimized conditions, minor N1-isomers (1–5%) may persist. HPLC or flash chromatography is required for pharmaceutical-grade material.

Substrate Availability

3-Bromo-benzoic acid is less commercially prevalent than 2- or 4-bromo derivatives, necessitating custom synthesis via Sandmeyer or directed ortho-metalation.

Scalable Industrial Processes

A second-generation process developed for 4-methyl-2-(triazol-2-yl)benzoic acid exemplifies scalability:

  • Continuous Flow Reactors : Reduce reaction time from 24 h to 3.5 h.

  • Ligand-Free Conditions : Lower costs by eliminating DMCDA.

  • Waste Minimization : MeCN solvent回收率 >90%.

Adapting this workflow for the 3-isomer would require analogous engineering adjustments.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare 3-(2H-1,2,3-triazol-2-yl)benzoic acid derivatives?

  • Methodology : A scalable four-step synthesis involves N2-arylation of 4,5-dibromo-2H-1,2,3-triazole with 1-fluoro-2-nitrobenzene derivatives, followed by nitro group reduction, carboxylation, and deprotection . Alternative routes include coupling pre-synthesized triazole fragments with benzoic acid precursors under Suzuki-Miyaura or Ullmann conditions, as demonstrated in the synthesis of structurally related triazolyl benzoic acids .
  • Key Considerations : Reaction selectivity (e.g., avoiding 1H-triazole regioisomers) and purification methods (e.g., LC-MS for verifying purity ).

Q. How can researchers confirm the structural integrity of this compound derivatives?

  • Analytical Tools :

  • LC-HRMS : Used to verify molecular ion peaks ([M+H]+) and isotopic patterns (e.g., [M+H]+ = 435.2396 for a triazolyl benzoic acid derivative ).
  • Multinuclear NMR : 1H and 13C NMR confirm regiochemistry of the triazole ring and substitution patterns on the benzoic acid core .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry or crystal packing, as applied to similar triazole-containing compounds .

Q. What are the solubility and stability challenges associated with this compound class?

  • Solubility : The benzoic acid moiety enhances aqueous solubility at physiological pH, while the triazole ring may require polar aprotic solvents (e.g., DMSO) for dissolution in synthetic steps .
  • Stability : Triazole rings are generally stable under acidic/basic conditions, but photodegradation studies are recommended for long-term storage .

Advanced Research Questions

Q. How can computational methods aid in predicting the reactivity of this compound in medicinal chemistry applications?

  • Methodology :

  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess nucleophilic/electrophilic sites for functionalization .
  • Molecular Docking : Evaluate triazole-benzoic acid hybrids as ligands for biological targets (e.g., orexin receptors ).
    • Case Study : Docking studies on triazolyl benzoic acid derivatives identified key hydrogen-bonding interactions with orexin receptor residues, guiding SAR optimization .

Q. How should researchers address contradictions in reported synthetic yields or regioselectivity?

  • Root Cause Analysis :

  • Catalyst Systems : Compare palladium vs. copper catalysts in triazole-forming reactions; Cu(I) may favor 1,4-disubstituted triazoles, while Pd(0) can alter regioselectivity .
  • Reaction Monitoring : Use in-situ FTIR or LC-MS to track intermediates and optimize stepwise conditions .
    • Example : A reported 79% yield for a triazolyl benzoic acid derivative vs. lower yields in other studies highlights the impact of coupling reagent choice (e.g., EDCI vs. DCC).

Q. What strategies enable functionalization of the triazole ring without degrading the benzoic acid core?

  • Functionalization Methods :

  • Electrophilic Substitution : Nitration or halogenation at the triazole C4 position, leveraging its electron-deficient nature .
  • Cross-Coupling : Sonogashira or Heck reactions on halogenated triazole derivatives .
    • Caution : Avoid strong oxidizing agents (e.g., HNO3) that may decarboxylate the benzoic acid moiety .

Q. How can researchers leverage this compound class in materials science?

  • Applications :

  • Coordination Polymers : The triazole N-atoms act as ligands for metal ions (e.g., Zn²⁺, Cu²⁺), forming porous frameworks for gas storage .
  • Photoresponsive Materials : Triazole-benzoic acid hybrids exhibit tunable fluorescence, useful in OLED design .
    • Synthetic Example : Coupling with diaminobenzene derivatives generates conjugated systems with enhanced charge-transfer properties .

Methodological Best Practices

  • Purification : Use reverse-phase HPLC for isolating regioisomers; gradient elution with 0.1% TFA in acetonitrile/water is effective .
  • Data Reproducibility : Report detailed reaction parameters (e.g., microwave vs. conventional heating) to mitigate variability in triazole-forming steps .
  • Safety : Triazole synthesis often involves azide intermediates; strict adherence to azide safety protocols (e.g., controlled temperatures, fume hoods) is critical .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.